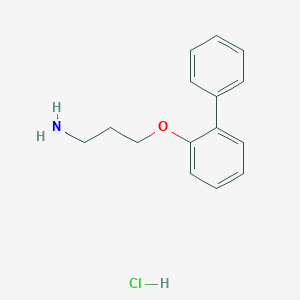![molecular formula C7H6N2OS2 B162502 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine CAS No. 133904-14-0](/img/structure/B162502.png)
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable compound for medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[5,4-b]pyridine scaffold . Another approach involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites on the thiazole and pyridine rings.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Applications De Recherche Scientifique
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential as an antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor agent . The compound’s ability to interact with histamine H3 receptors also makes it a candidate for the development of histamine receptor antagonists . Additionally, its unique structure allows for the exploration of various pharmacophore modifications, making it a valuable scaffold for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridine rings enable it to bind to various receptors and enzymes, modulating their activity. For example, its interaction with histamine H3 receptors can inhibit histamine signaling, leading to potential therapeutic effects in conditions such as allergies and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine can be compared to other thiazole and pyridine derivatives. Similar compounds include thiazolo[4,5-b]pyridines, thiazolo[5,4-c]pyridines, and pyrano[2,3-d]thiazoles . These compounds share structural similarities but differ in their specific pharmacological properties and applications. For instance, thiazolo[4,5-b]pyridines have been reported to possess high antioxidant and antimicrobial activities, while pyrano[2,3-d]thiazoles are known for their potential as anticancer agents . The unique combination of the thiazole and pyridine rings in this compound provides distinct advantages in terms of its reactivity and biological activity.
Propriétés
Numéro CAS |
133904-14-0 |
|---|---|
Formule moléculaire |
C7H6N2OS2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
2-methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H6N2OS2/c1-12(10)7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3 |
Clé InChI |
GRDKVKRPSCUXJS-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=NC2=C(S1)N=CC=C2 |
SMILES canonique |
CS(=O)C1=NC2=C(S1)N=CC=C2 |
Synonymes |
Thiazolo[5,4-b]pyridine, 2-(methylsulfinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid](/img/structure/B162420.png)
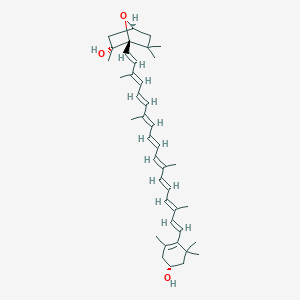
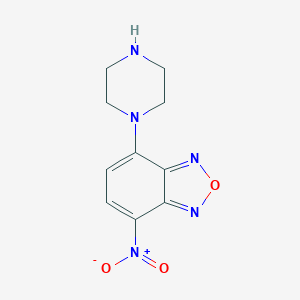
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)

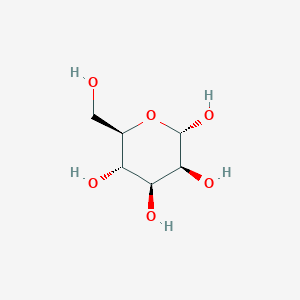
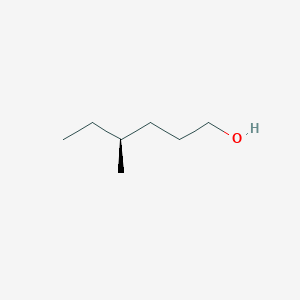

![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
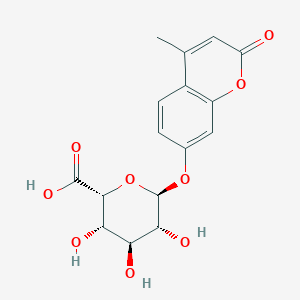
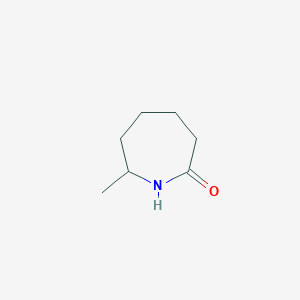

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
